4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-[[3-(trifluoromethyl)phenyl]methylsulfonyl]-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O3S/c19-18(20,21)15-3-1-2-13(8-15)12-29(26,27)25-10-14-9-22-17(23-16(14)11-25)24-4-6-28-7-5-24/h1-3,8-9H,4-7,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDWJICSOIMKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis typically begins with the formation of the pyrrolo[3,4-d]pyrimidine core, involving cyclization reactions under controlled conditions. The attachment of the morpholine ring is facilitated by nucleophilic substitution reactions, using intermediate compounds generated through stepwise functionalization. The trifluoromethylphenylmethanesulfonyl group is introduced via electrophilic aromatic substitution, ensuring the desired regioselectivity.
Industrial Production Methods
Industrial synthesis often scales up these reactions using continuous flow processes, optimizing yield and purity. Process intensification techniques, such as using microreactors, can enhance reaction rates and improve safety profiles, which is crucial for handling reactive intermediates and hazardous reagents.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound exhibits diverse reactivity patterns, including:
Oxidation: : The sulfonyl group can undergo oxidation to sulfone derivatives.
Reduction: : The pyrimidine ring is susceptible to reduction, forming dihydropyrimidine variants.
Substitution: : Electrophilic and nucleophilic substitutions are common, particularly on the aromatic ring and nitrogen atoms.
Common Reagents and Conditions
Reagents like hydrogen peroxide, sodium borohydride, and halogens are frequently used under mild to moderate conditions. Catalysts such as palladium and platinum can facilitate hydrogenation reactions, while acid and base catalysts are employed in substitution reactions.
Major Products Formed from These Reactions
The major products depend on the reaction conditions:
Oxidation yields sulfone derivatives.
Reduction gives dihydro-variants.
Substitution results in variously functionalized aromatic or nitrogen-containing products.
Scientific Research Applications
This compound finds extensive use in various research fields:
Chemistry: : Acts as a versatile scaffold for synthesizing new molecules.
Biology: : Serves as a probe to study cellular pathways.
Medicine: : Investigated for potential therapeutic effects, including antiviral and anticancer activities.
Industry: : Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound's biological effects are mediated through interactions with specific molecular targets, including enzymes and receptors. It modulates cellular pathways by binding to active sites or allosteric sites, altering the conformation and activity of target proteins. This binding triggers downstream effects, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Key Observations :
- The target compound and analogs share the pyrrolo[3,4-d]pyrimidine core but differ in the sulfonyl or ketone substituents. The 3-(trifluoromethyl)phenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to the chlorothiophene in .
- ’s compound (pyrrolo[2,3-d]pyrimidine) has a distinct core and substituent profile, favoring kinase inhibition via diamine interactions .
Physicochemical Properties
Notes:
Biological Activity
The compound 4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 442.46 g/mol. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an inhibitor in different biochemical pathways. The following sections summarize key findings:
1. Inhibition Studies
Research indicates that the compound exhibits significant inhibitory effects against several enzymes involved in disease pathways:
- Cholinesterases : The compound has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating effective enzyme interaction.
- Cyclooxygenase (COX) : It has been tested for COX-2 inhibition, which is crucial in inflammatory responses. The presence of the trifluoromethyl group appears to enhance binding affinity to the enzyme.
- Lipoxygenases : Inhibition of lipoxygenase-15 (LOX-15) was also observed, suggesting potential anti-inflammatory properties.
2. Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and its target enzymes. The trifluoromethyl group facilitates pi-stacking and halogen bonding interactions with amino acid residues in the active sites of these enzymes, enhancing biological activity.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Research : In vitro studies demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7). The mechanism appears to involve apoptosis induction through caspase activation.
- Neuroprotection : The compound's ability to inhibit cholinesterases suggests potential applications in neurodegenerative diseases like Alzheimer's. Kinetic studies have shown that it can improve cholinergic transmission by preventing acetylcholine breakdown.
Data Table: Biological Activity Summary
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Binding : The trifluoromethyl group enhances interactions with target enzymes through increased hydrophobicity and potential for halogen bonding.
- Cellular Uptake : Enhanced lipophilicity allows better membrane permeability, facilitating cellular uptake and subsequent biological effects.
- Apoptotic Pathways : Induction of apoptosis in cancer cells through modulation of signaling pathways linked to cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
